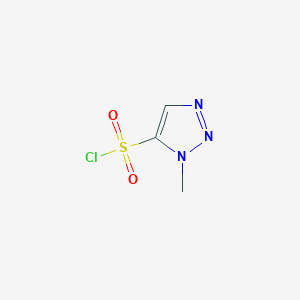

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride

Description

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS: 1784319-29-4) is an organosulfur compound with the molecular formula C₄H₆ClN₃O₂S and a molecular weight of 195.63 g/mol . It features a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 5-position. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized triazole derivatives. Its stability and reactivity are influenced by the electron-withdrawing sulfonyl chloride group and the electron-rich triazole ring, making it suitable for nucleophilic substitution reactions .

Properties

IUPAC Name |

3-methyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQPUZHSYWZTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496511-50-2 | |

| Record name | 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves two major steps:

Formation of the 1-methyl-1H-1,2,3-triazole core : This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for constructing 1,2,3-triazoles with high regioselectivity.

Introduction of the sulfonyl chloride group : This step involves chlorosulfonation, where the triazole ring is treated with chlorosulfonating agents such as chlorosulfonic acid or sulfuryl chloride to install the sulfonyl chloride moiety at the 5-position of the triazole ring.

This general strategy leverages the high reactivity of chlorosulfonic acid or sulfuryl chloride to selectively functionalize the triazole ring, yielding the sulfonyl chloride derivative.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Remarks |

|---|---|---|---|

| 1. Formation of 1-methyl-1H-1,2,3-triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Reaction of methyl-substituted alkyne with azide under copper(I) catalysis | Provides regioselective 1,4-disubstituted triazole |

| 2. Sulfonylation (Chlorosulfonation) | Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) | Electrophilic substitution at 5-position of triazole ring | Performed under controlled temperature to avoid decomposition |

| 3. Work-up and purification | Quenching with ice/water, extraction, recrystallization | Isolation of pure 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | Purity confirmed by NMR, IR, and elemental analysis |

The chlorosulfonation step is critical and requires careful control of reaction parameters such as temperature (typically 0–5 °C) and reaction time to maximize yield and minimize side reactions.

Industrial and Scale-Up Considerations

Industrial production of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride generally follows the laboratory synthetic route but incorporates process optimizations:

- Solvent choice : Use of inert solvents like dichloromethane or acetonitrile to improve reaction control.

- Reaction control : Precise temperature and addition rate control to manage exothermic chlorosulfonation.

- Continuous flow reactors : Employed to enhance safety and scalability by better heat management and reaction control.

- Purification : Use of crystallization and chromatography to obtain high-purity product suitable for pharmaceutical applications.

Comparative Data on Preparation Conditions

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Sulfonylating agent | Chlorosulfonic acid or sulfuryl chloride | Same agents, with controlled feed rates |

| Temperature | 0–5 °C during chlorosulfonation | Precise temperature control with cooling systems |

| Solvent | Dichloromethane or acetonitrile | Solvent recycling and optimization for cost efficiency |

| Reaction time | 1–3 hours | Optimized for throughput, possibly shorter with flow chemistry |

| Yield | Moderate to high (60–85%) | Optimized to maximize yield and purity |

| Purification | Recrystallization, extraction | Industrial crystallization and filtration |

Research Findings and Notes

- The sulfonyl chloride group on the triazole ring is highly reactive, making the compound a valuable intermediate for further chemical transformations such as sulfonamide formation.

- The copper-catalyzed azide-alkyne cycloaddition step is well-documented for producing 1,2,3-triazole derivatives with high regioselectivity and yield.

- Chlorosulfonation requires careful handling due to the corrosive nature of reagents and potential side reactions.

- The compound’s molecular formula is C3H4ClN3O2S with a molecular weight of 181.6 g/mol, confirming the incorporation of the sulfonyl chloride moiety.

- No direct alternative synthetic routes or patented methods specific to 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride were found, but related sulfonyl chloride derivatives (e.g., 4-bromo substituted analogs) follow similar chlorosulfonation strategies.

Summary Table of Key Preparation Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reagents | Main Reaction Type | Typical Yield (%) |

|---|---|---|---|---|---|

| 1-Methyl-1H-1,2,3-triazole | C3H4N3 | ~82.08 | Copper catalyst, azide, alkyne | CuAAC cycloaddition | High (>85%) |

| 1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride | C3H4ClN3O2S | 181.6 | Chlorosulfonic acid or SO2Cl2 | Chlorosulfonation | 60–85% |

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various chemical reactions, primarily due to the presence of the reactive sulfonyl chloride group. Some common reactions include:

Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction: While the triazole ring is relatively stable, the sulfonyl chloride group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer and Antimicrobial Activities

1-Methyl-1H-1,2,3-triazole derivatives have been studied for their potential anticancer and antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various cancer cell lines and bacteria. For instance, derivatives of 1-methyl-1H-1,2,3-triazole have shown promising results in inhibiting the growth of MCF-7 breast cancer cells and several strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The incorporation of 1-methyl-1H-1,2,3-triazole into hybrid compounds has demonstrated enhanced inhibitory activity against enzymes related to neurodegenerative diseases. For example, specific triazole derivatives have been identified as potent inhibitors of butyrylcholinesterase (BuChE), which is relevant for treating Alzheimer's disease. A study reported that certain triazole analogs exhibited IC50 values significantly lower than traditional inhibitors like galantamine .

Corrosion Inhibition

Corrosion Inhibitors for Metals

Recent studies highlight the effectiveness of 1-methyl-1H-1,2,3-triazole derivatives as corrosion inhibitors for various metals including steel and aluminum. These compounds function by forming protective films on metal surfaces, thereby reducing corrosion rates in aggressive environments such as acidic solutions. The inhibition efficiency (IE) can be evaluated using electrochemical impedance spectroscopy (EIS) techniques .

| Compound | Metal Type | Environment | Inhibition Efficiency (%) |

|---|---|---|---|

| 1-Methyl-1H-1,2,3-triazole derivative A | Steel | 0.5 M HCl | 85% |

| 1-Methyl-1H-1,2,3-triazole derivative B | Aluminum | 0.5 M H2SO4 | 78% |

| 1-Methyl-1H-1,2,3-triazole derivative C | Copper | 0.5 M NaCl | 90% |

Material Science

Synthesis of Functional Materials

The unique properties of 1-methyl-1H-1,2,3-triazole make it an important building block in the synthesis of functional materials. Its ability to engage in click chemistry allows for the creation of polymeric materials with tailored properties for applications in coatings and adhesives. The triazole ring enhances thermal stability and mechanical strength in polymer matrices .

Case Studies

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of triazole derivatives showed that specific modifications to the triazole ring led to increased cytotoxicity against MCF-7 cells. The compound with a bromoethyl substituent exhibited an IC50 value of 31.8 μM, outperforming many known anticancer agents .

Case Study 2: Corrosion Resistance

In another investigation, a series of triazole-based corrosion inhibitors were tested on API 5L X52 steel in acidic media. The results indicated that a particular derivative provided up to 96% inhibition efficiency at a concentration of just 200 ppm, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride largely depends on its interaction with biological targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride and analogous sulfonyl chlorides:

Structural and Electronic Differences

- Substituent Effects : The methyl group in 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride provides minimal steric hindrance compared to the phenyl group in its phenyl-substituted analog, enabling faster reaction kinetics in nucleophilic substitutions .

- Ring Systems : Benzothiophene-based sulfonyl chlorides (e.g., 5-methyl-1-benzothiophene-2-sulfonyl chloride) exhibit greater thermal stability due to their fused aromatic systems, whereas triazole derivatives are more polar and water-soluble .

Biological Activity

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The sulfonyl chloride group (-SO2Cl) enhances its reactivity, making it useful in various biochemical applications.

The biological activity of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride is primarily attributed to its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial in regulating bicarbonate and proton production in various physiological processes. The inhibition of CA can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Biological Activities

1. Antimicrobial Activity:

Research indicates that derivatives of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme involved in bacterial folate synthesis.

2. Anticancer Properties:

The compound has been explored for its anticancer potential. Studies have demonstrated that triazole derivatives can inhibit cell growth across different cancer cell lines. For instance, compounds derived from 1-methyl-1H-1,2,3-triazole showed IC50 values ranging from 1.02 to 74.28 μM against six cancer cell lines .

3. Enzyme Inhibition:

As mentioned earlier, the compound acts as a carbonic anhydrase inhibitor. In vitro studies have shown that it binds effectively to the active site of CA enzymes, leading to reduced enzymatic activity and subsequent therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives synthesized from 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride and tested their cytotoxicity against human cancer cell lines such as MCF-7 and HT-29. The most promising compound demonstrated an IC50 value of 0.8 µM with a selectivity index indicating potential for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Organism | Effectiveness (IC50/MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL |

| Escherichia coli | MIC = 32 µg/mL | |

| Anticancer | MCF-7 Cell Line | IC50 = 0.8 µM |

| HT-29 Cell Line | IC50 = 10 µM | |

| Enzyme Inhibition | Carbonic Anhydrase | IC50 = 20 µM |

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Pathways: The compound can be synthesized via sulfonation of 1-methyl-1H-1,2,3-triazole using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, oxidation of thiol intermediates with chlorine gas in anhydrous solvents (e.g., dichloromethane) is reported .

- Critical Parameters: Reaction time and stoichiometry of chlorosulfonic acid significantly impact purity. Excess reagent may lead to over-sulfonation, while insufficient amounts result in unreacted triazole. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) is advised .

Q. How should researchers purify 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride to achieve >95% purity?

Methodological Answer:

- Recrystallization: Use a mixed solvent system (e.g., toluene/hexane) at low temperatures (−20°C) to isolate crystalline product.

- Chromatography: Flash chromatography on silica gel with gradient elution (0–30% ethyl acetate in hexane) removes polar impurities.

- Caution: Avoid prolonged exposure to moisture, as sulfonyl chlorides hydrolyze readily. Store under inert gas (argon) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d6) shows a singlet for the methyl group at δ ~3.8 ppm and deshielded triazole protons at δ ~8.2–8.5 ppm. ¹³C NMR confirms sulfonyl chloride presence (δ ~125–130 ppm for triazole carbons) .

- IR: Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .

- Mass Spec: ESI-MS typically displays [M+H]⁺ at m/z 195.58 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonyl chloride’s molecular geometry?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Co-crystallize with a stabilizing agent (e.g., triphenylphosphine oxide) to improve crystal quality. Use SHELXL for refinement, focusing on anisotropic displacement parameters for sulfur and chlorine atoms .

- Example: A related triazole sulfonate (C8H7N3O2S) resolved via SHELXL-2018 showed bond length deviations <0.01 Å, confirming planar sulfonyl geometry .

Q. What stability challenges arise when using this compound in aqueous media, and how can they be mitigated?

Methodological Answer:

Q. How does the electron-withdrawing sulfonyl chloride group influence the triazole ring’s reactivity in nucleophilic substitution?

Methodological Answer:

- Mechanistic Insight: The sulfonyl group increases triazole’s electrophilicity, facilitating substitution at the 5-position. DFT calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-sulfonylated analogs.

- Experimental Validation: React with amines (e.g., benzylamine) in DCM at 25°C; monitor conversion via ¹H NMR .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s melting point (36–39°C vs. 83°C). How should researchers validate these values?

Methodological Answer:

- Source Analysis: Lower melting points (~36–39°C) are reported for less pure samples contaminated with residual solvents (e.g., dichloromethane). Higher values (83°C) correspond to recrystallized, anhydrous forms .

- Validation: Perform DSC analysis at 5°C/min under nitrogen. Pure samples show a sharp endothermic peak within ±1°C of literature values .

Q. Why do some synthesis protocols report low yields (<40%) despite high purity?

Methodological Answer:

- Side Reactions: Competing sulfonation at the triazole’s 4-position or dimerization via S–S bonding can occur. Optimize by reducing reaction temperature (−10°C) and using slow reagent addition .

Applications in Drug Discovery

Q. How is this sulfonyl chloride utilized as a building block in medicinal chemistry?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.